JNK Isoform-Selective Inhibition Profile: Quantified hJNK1/2/3 IC50 Differentiation
The compound exhibits differential potency across the three JNK isoforms, with highest affinity for hJNK3 (IC50 = 70 nM), intermediate for hJNK1 (IC50 = 150 nM), and lowest for hJNK2 (IC50 = 220 nM) . This isoform selectivity pattern distinguishes it from the widely used JNK inhibitor SP600125, which displays comparable potency against JNK1 (IC50 ≈ 40 nM) and JNK3 (IC50 ≈ 90 nM) with lower JNK2 activity (IC50 ≈ 110 nM) [1]. The ATP-competitive, reversible mechanism is confirmed by biochemical characterization .
| Evidence Dimension | JNK isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | hJNK1: 150 nM; hJNK2: 220 nM; hJNK3: 70 nM |
| Comparator Or Baseline | SP600125: JNK1 ≈40 nM, JNK2 ≈110 nM, JNK3 ≈90 nM |
| Quantified Difference | hJNK3/hJNK1 potency ratio: Target = 2.1-fold (JNK3 more potent); SP600125 = 0.44-fold (JNK1 more potent) |
| Conditions | In vitro kinase assay, ATP-competitive conditions |
Why This Matters
JNK3 selectivity is critical for CNS-targeted research applications where JNK3 is predominantly expressed in brain tissue, while JNK1/2 are ubiquitously expressed, enabling reduced peripheral off-target modulation compared to non-isoform-selective JNK inhibitors.
- [1] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci USA. 2001;98(24):13681-13686. View Source
